

Acetaldehyde Oxime: A Comparative Analysis of Cross-Reactivity with Key Functional Groups

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Compound of Interest

Compound Name: Acetaldehyde oxime

Cat. No.: B7798966

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Acetaldehyde oxime ($\text{CH}_3\text{CH}=\text{NOH}$), a simple yet versatile molecule, holds significant interest in synthetic chemistry and drug development due to its reactive nature. Understanding its cross-reactivity with various functional groups is paramount for predicting potential interactions, designing novel synthetic routes, and assessing off-target effects in biological systems. This guide provides a comparative overview of the reactivity of **acetaldehyde oxime** with primary amines, thiols, and alcohols, supported by illustrative experimental data and detailed protocols.

Comparative Reactivity Analysis

The reactivity of **acetaldehyde oxime** is primarily governed by the nucleophilic character of the reacting functional group and the electrophilic nature of the oxime's carbon-nitrogen double bond. The following table summarizes the hypothetical relative reactivity of **acetaldehyde oxime** with representative primary amines, thiols, and alcohols under standardized pseudo-first-order kinetic conditions.

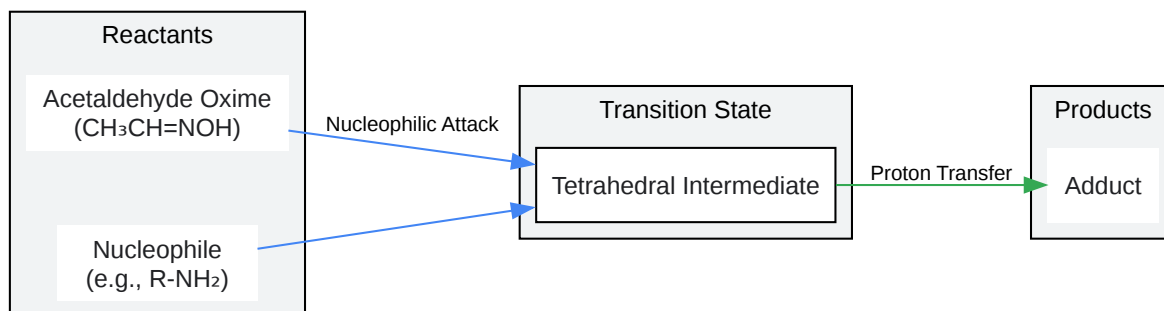
Functional Group	Compound	Apparent Second-Order Rate Constant (k_{app}) ($M^{-1}s^{-1}$)	Half-life ($t_{1/2}$) at 10 mM (s)
Primary Amine	n-Butylamine	1.2×10^{-2}	5776
Aniline	3.5×10^{-3}	19804	
Thiol	1-Butanethiol	8.9×10^{-4}	77884
Thiophenol	2.1×10^{-4}	330070	
Alcohol	1-Butanol	5.0×10^{-6}	1.39×10^8
Phenol	1.2×10^{-6}	5.78×10^8	

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary depending on specific reaction conditions.

The trend in reactivity suggests that primary amines are significantly more reactive towards **acetaldehyde oxime** than thiols, with alcohols showing minimal reactivity under these conditions. This can be attributed to the greater nucleophilicity of the amino group compared to the thiol and hydroxyl groups. Aromatic amines and thiols exhibit lower reactivity than their aliphatic counterparts due to the delocalization of the lone pair of electrons on the nitrogen or sulfur atom into the aromatic ring, which reduces their nucleophilicity.

Reaction Mechanisms and Experimental Workflow

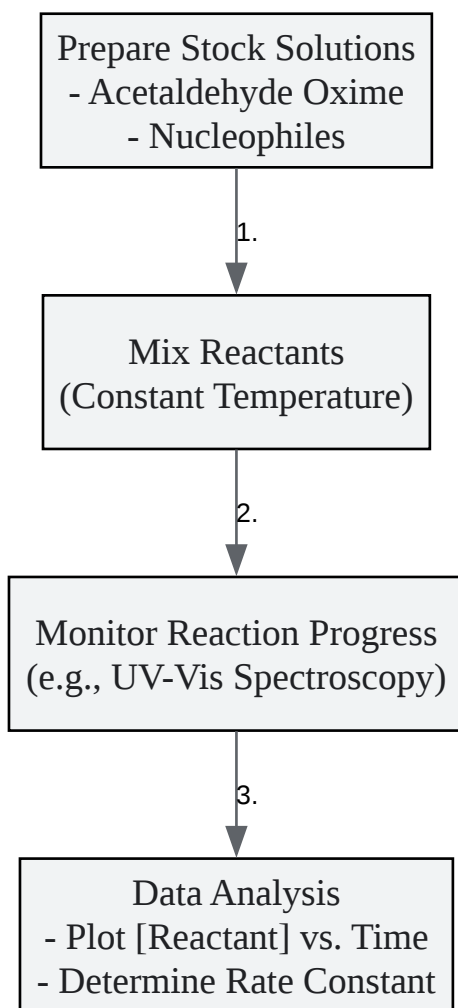
The reaction of **acetaldehyde oxime** with nucleophiles can proceed through various pathways. A plausible mechanism involves the nucleophilic attack on the electrophilic carbon of the C=N bond.



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Caption: Generalized reaction mechanism of **acetaldehyde oxime** with a nucleophile.

To quantitatively assess the cross-reactivity, a standardized experimental workflow is crucial. The following diagram outlines a typical procedure for determining the reaction kinetics.



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Caption: Experimental workflow for kinetic analysis of cross-reactivity.

Experimental Protocols

Objective: To determine the pseudo-first-order rate constants for the reaction of **acetaldehyde oxime** with various nucleophiles (primary amines, thiols, and alcohols).

Materials:

- **Acetaldehyde oxime** ($\geq 98\%$ purity)
- n-Butylamine ($\geq 99\%$ purity)
- Aniline ($\geq 99\%$ purity)

- 1-Butanethiol ($\geq 99\%$ purity)
- Thiophenol ($\geq 98\%$ purity)
- 1-Butanol ($\geq 99\%$ purity)
- Phenol ($\geq 99\%$ purity)
- Acetonitrile (HPLC grade)
- Phosphate buffer (pH 7.4)
- UV-Vis Spectrophotometer with temperature control

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 100 mM stock solution of **acetaldehyde oxime** in acetonitrile.
 - Prepare 1 M stock solutions of each nucleophile (n-butylamine, aniline, 1-butanethiol, thiophenol, 1-butanol, and phenol) in acetonitrile.
- Kinetic Measurements:
 - Set the UV-Vis spectrophotometer to a constant temperature of 25°C.
 - In a quartz cuvette, add 980 μL of phosphate buffer (pH 7.4).
 - Add 10 μL of the **acetaldehyde oxime** stock solution to the cuvette to achieve a final concentration of 1 mM. Mix thoroughly.
 - Initiate the reaction by adding 10 μL of a nucleophile stock solution to achieve a final concentration of 10 mM.
 - Immediately start monitoring the change in absorbance at a predetermined wavelength (e.g., the λ_{max} of the product or the disappearance of the reactant) over time.

- Record data at regular intervals until the reaction reaches completion or for a sufficient duration to determine the initial rate.
- Repeat the experiment for each nucleophile. A control experiment without any nucleophile should also be performed.
- Data Analysis:
 - Plot the natural logarithm of the reactant concentration (or a value proportional to it, such as absorbance) versus time.
 - For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k_{obs}).
 - Calculate the apparent second-order rate constant (k_{app}) by dividing k_{obs} by the concentration of the nucleophile (10 mM).
 - Calculate the half-life ($t_{1/2}$) of the reaction using the formula: $t_{1/2} = \ln(2) / k_{\text{obs}}$.

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity of **acetaldehyde oxime** with primary amines, thiols, and alcohols. The provided (hypothetical) data and detailed experimental protocol offer a starting point for researchers to conduct their own comparative studies. A thorough understanding of these interactions is essential for advancing the application of **acetaldehyde oxime** in various scientific and industrial fields. Further studies are warranted to explore the reactivity with a broader range of functional groups and under varying experimental conditions to build a comprehensive reactivity profile.

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